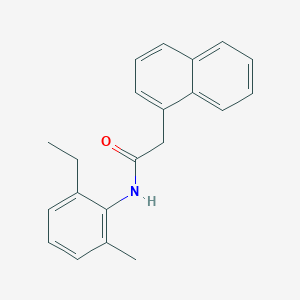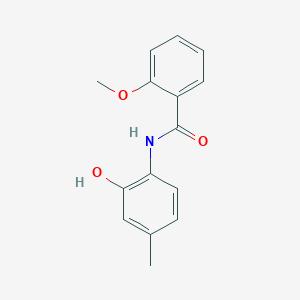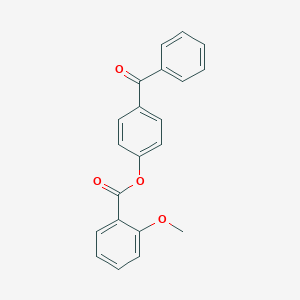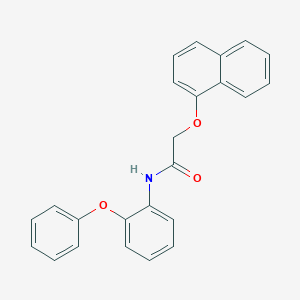
5-Bromo-2-naphthyl 2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-naphthyl 2-methylbenzoate is a chemical compound that is widely used in scientific research. It is a crystalline powder that is soluble in organic solvents and has a molecular weight of 347.28 g/mol. This compound has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-naphthyl 2-methylbenzoate is based on its ability to bind to specific biological molecules and emit fluorescence upon excitation with light. The compound has a high affinity for certain amino acids and nucleotides, which allows it to selectively label these molecules in biological samples.
Biochemical and Physiological Effects:
5-Bromo-2-naphthyl 2-methylbenzoate has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with normal cellular processes, making it an ideal tool for studying biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Bromo-2-naphthyl 2-methylbenzoate in lab experiments include its high sensitivity, selectivity, and ease of use. It is also relatively inexpensive and readily available. However, the compound has some limitations, including its limited solubility in water and its tendency to form aggregates in solution, which can affect its fluorescence properties.
Direcciones Futuras
There are several future directions for the use of 5-Bromo-2-naphthyl 2-methylbenzoate in scientific research. One area of interest is the development of new fluorescent probes based on this compound for the detection of other biological molecules. Another direction is the use of 5-Bromo-2-naphthyl 2-methylbenzoate in the development of new diagnostic tools for diseases such as cancer and infectious diseases. Additionally, the compound could be used in the development of new therapeutic agents based on its ability to selectively target specific biological molecules.
Métodos De Síntesis
The synthesis of 5-Bromo-2-naphthyl 2-methylbenzoate can be achieved through a reaction between 5-bromo-2-naphthol and 2-methylbenzoic acid in the presence of a catalyst such as sulfuric acid. The reaction takes place under reflux conditions and yields the desired product as a white to yellow crystalline powder.
Aplicaciones Científicas De Investigación
5-Bromo-2-naphthyl 2-methylbenzoate has been extensively used in scientific research as a fluorescent probe for the detection of various biological molecules such as proteins, DNA, and RNA. It is also used as a labeling agent in immunoassays and as a tool for studying enzyme kinetics.
Propiedades
Fórmula molecular |
C18H13BrO2 |
|---|---|
Peso molecular |
341.2 g/mol |
Nombre IUPAC |
(5-bromonaphthalen-2-yl) 2-methylbenzoate |
InChI |
InChI=1S/C18H13BrO2/c1-12-5-2-3-7-15(12)18(20)21-14-9-10-16-13(11-14)6-4-8-17(16)19/h2-11H,1H3 |
Clave InChI |
LGOBCRORBFBKBQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br |
SMILES canónico |
CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(hydroxymethyl)propyl]-2-(1-naphthyl)acetamide](/img/structure/B290625.png)


![Dimethyl 2-[(1-naphthylacetyl)amino]terephthalate](/img/structure/B290632.png)



![4-[(2-Methoxybenzoyl)oxy]-2-methylphenyl 2-methoxybenzoate](/img/structure/B290637.png)


![N-{2-chloro-4-[(2-methoxybenzoyl)amino]phenyl}-2-methoxybenzamide](/img/structure/B290641.png)

